calphostin C
Overview
Description
calphostin C is a complex organic compound with a unique structure that includes multiple hydroxyl, methoxy, and carbonyl groups
Mechanism of Action
Target of Action
Calphostin C’s primary target is Protein Kinase C (PKC) . PKC is a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues. PKC plays a role in several signal transduction cascades and is implicated in cellular processes such as proliferation, differentiation, and secretion .
Mode of Action
This compound interacts with PKC in a potent, selective, and photo-dependent manner . It targets the regulatory domain of PKC, inhibiting its activity . This inhibition disrupts the phosphorylation process controlled by PKC, leading to alterations in the function of proteins downstream in the signaling pathway .
Biochemical Pathways
The inhibition of PKC by this compound affects multiple biochemical pathways. For instance, it has been reported to induce endoplasmic reticulum (ER) stress in breast cancer cells . Additionally, it leads to the translocation and integration of the pro-apoptotic protein Bax into the mitochondrial membrane, followed by the release of cytochrome c . This release is a critical step in the initiation of apoptosis, a form of programmed cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied in mice. After intraperitoneal administration, this compound is rapidly absorbed with an absorption half-life of 24.2 minutes and a maximum concentration time (tmax) of 63.0 minutes . It is cleared from the body with an elimination half-life of 91.3 minutes . The compound’s pharmacokinetic profile suggests that it can reach plasma concentrations of potent antileukemic activity at non-toxic dose levels .
Result of Action
The action of this compound leads to significant cellular effects. It has been shown to potently kill drug-resistant breast tumor cells through a mechanism that may involve the induction of cytoplasmic vacuolization, without activation of typical apoptotic pathways . Furthermore, it causes the selective complete oxidation and proteasomal destruction of the nuclear envelope protein lamin B1 .
Action Environment
The action of this compound is influenced by environmental factors such as light. Its cytotoxicity is strictly light-dependent . In the presence of light, this compound exhibits potent cytotoxic effects, while in the absence of light, its effects are comparatively modest . This property suggests potential applications in photodynamic therapy .
Biochemical Analysis
Biochemical Properties
Calphostin C interacts with PKC, inactivating both PKC-epsilon (a Ca(2+)-independent novel isoform) and PKC-alpha (a Ca(2+)-dependent conventional isoform) . This interaction exhibits cytotoxic activity against various tumor cells .
Cellular Effects
This compound influences cell function by inducing apoptosis in some tumor cell lines . It also exhibits potent antileukemic activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to PKC, leading to the inactivation of the enzyme . This inactivation disrupts the normal functioning of the cell, leading to apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a rapid absorption with an absorption half-life of 24.2 min and an elimination half-life of 91.3 min . An inactive and smaller metabolite (calphostin B) was detected in plasma of this compound-treated mice .
Dosage Effects in Animal Models
In animal models, target plasma this compound concentrations of potent antileukemic activity can be reached at non-toxic dose levels . The estimated C max was 2.9 μM, which is higher than the effective in vitro concentration of this compound against leukemic cells .
Metabolic Pathways
The metabolic pathways of this compound involve esterase treatment, which yields an inactive metabolite (calphostin B) .
Transport and Distribution
After intraperitoneal (i.p.) administration, this compound is rapidly absorbed with an estimated t max of 63.0 min .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calphostin C involves multiple steps, including the introduction of hydroxyl, methoxy, and carbonyl groups. The synthetic route typically starts with the preparation of the core perylene structure, followed by the sequential addition of functional groups through various organic reactions such as esterification, hydroxylation, and methoxylation. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
calphostin C can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl groups.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of quinones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
calphostin C has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl acetate
- 1-[3,10-Dihydroxy-12-(2-{[(4-hydroxyphenoxy)carbonyl]oxy}propyl)-2,6,7,11-tetramethoxy-4,9-dioxo-4,9-dihydroperylen-1-yl]propan-2-yl ether
Uniqueness
The uniqueness of calphostin C lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
121263-19-2 |
---|---|
Molecular Formula |
C44H38O14 |
Molecular Weight |
790.8 g/mol |
IUPAC Name |
[(2S)-1-[3,10-dihydroxy-12-[(2S)-2-(4-hydroxyphenoxy)carbonyloxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl] benzoate |
InChI |
InChI=1S/C44H38O14/c1-20(56-43(50)22-10-8-7-9-11-22)16-25-31-32-26(17-21(2)57-44(51)58-24-14-12-23(45)13-15-24)42(55-6)40(49)34-28(47)19-30(53-4)36(38(32)34)35-29(52-3)18-27(46)33(37(31)35)39(48)41(25)54-5/h7-15,18-21,45,48-49H,16-17H2,1-6H3/t20-,21-/m0/s1 |
InChI Key |
LSUTUUOITDQYNO-SFTDATJTSA-N |
Isomeric SMILES |
C[C@@H](CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)C[C@H](C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)OC6=CC=C(C=C6)O)OC(=O)C7=CC=CC=C7 |
Appearance |
Solid powder |
Color/Form |
Red to brown powder |
121263-19-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
DMF /dimethylformamide/ 1 mg/mL; DMSO /dimethylsulfoxide/ 1 mg/mL; ethanol 1 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PKF115584; PKF 115 584; PKF 115-584; Calphostin C; UCN 1028C; Perylene, carbonic acid deriv. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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